molecular formula C7H13ClN2O B13473575 3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride

3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride

Cat. No.: B13473575
M. Wt: 176.64 g/mol
InChI Key: FKCVUURNQUUHHT-UHFFFAOYSA-N
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Description

3-amino-N-methylbicyclo[11This compound is part of the bicyclo[1.1.1]pentane family, which is known for its unique three-dimensional structure and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.

    Reduction: Reducing agents can be used to remove oxygen atoms or add hydrogen atoms.

    Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s stability and unique structure make it useful in studying biological systems.

    Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action for 3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into specific binding sites on target molecules, thereby exerting its effects . The exact molecular targets and pathways involved are still under investigation, but they likely include enzymes and receptors relevant to its applications in medicine and industry.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester hydrochloride
  • 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride

Uniqueness

What sets 3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride apart from similar compounds is its specific functional groups and the resulting chemical properties. The presence of the amino and carboxamide groups, along with the hydrochloride salt form, provides unique reactivity and stability characteristics.

Properties

Molecular Formula

C7H13ClN2O

Molecular Weight

176.64 g/mol

IUPAC Name

3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide;hydrochloride

InChI

InChI=1S/C7H12N2O.ClH/c1-9-5(10)6-2-7(8,3-6)4-6;/h2-4,8H2,1H3,(H,9,10);1H

InChI Key

FKCVUURNQUUHHT-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C12CC(C1)(C2)N.Cl

Origin of Product

United States

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